4-(4-Acetylphenyl)phenol

Medicinal Chemistry Physicochemical Profiling Biphasic Reactivity

4-(4-Acetylphenyl)phenol (also known as 4-acetyl-4'-hydroxybiphenyl) is an aromatic compound featuring a biphenyl core asymmetrically functionalized with a phenolic hydroxyl (-OH) group on one phenyl ring and an acetyl (-COCH3) group on the other. This heterobifunctional architecture distinguishes it from symmetric analogs like 4,4'-dihydroxybiphenyl (two -OH) or 4-acetylbiphenyl (no -OH), enabling orthogonal reaction pathways—phenol-directed electrophilic substitution or esterification and ketone-directed nucleophilic additions—in a single, stable crystalline intermediate.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 13021-17-5
Cat. No. B3046778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Acetylphenyl)phenol
CAS13021-17-5
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C14H12O2/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-9,16H,1H3
InChIKeyDXXRWDCBHNIVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Acetylphenyl)phenol (CAS 13021-17-5): An Asymmetric Bifunctional Building Block for Selective Functionalization


4-(4-Acetylphenyl)phenol (also known as 4-acetyl-4'-hydroxybiphenyl) is an aromatic compound featuring a biphenyl core asymmetrically functionalized with a phenolic hydroxyl (-OH) group on one phenyl ring and an acetyl (-COCH3) group on the other [1]. This heterobifunctional architecture distinguishes it from symmetric analogs like 4,4'-dihydroxybiphenyl (two -OH) or 4-acetylbiphenyl (no -OH), enabling orthogonal reaction pathways—phenol-directed electrophilic substitution or esterification and ketone-directed nucleophilic additions—in a single, stable crystalline intermediate [2][3]. Reported commercial purity typically meets or exceeds 98% .

Procurement Risk of Replacing 4-(4-Acetylphenyl)phenol with Generic Biphenyl Phenols or Ketones


Generic substitution with symmetric biphenols (e.g., 4,4'-dihydroxybiphenyl) or simple acetophenones (e.g., 4-hydroxyacetophenone) is precluded by distinct physicochemical and reactivity profiles. 4-(4-Acetylphenyl)phenol's predicted pKa of 9.57 and LogP of ~3.0 dictate specific ionization and partitioning behavior in biphasic reactions or biological assays . In contrast, 4,4'-dihydroxybiphenyl (LogP ~2.6) is more hydrophilic, while 4-acetylbiphenyl lacks a modifiable hydroxyl handle [1][2]. The target compound's high melting point (206-207 °C) and solid-state stability further require specific handling and storage conditions not interchangeable with lower-melting analogs [3].

Quantitative Differentiation: 4-(4-Acetylphenyl)phenol vs. Structural Analogs


Predicted Ionization Constant (pKa) Differentiates 4-(4-Acetylphenyl)phenol from Symmetric Biphenols

4-(4-Acetylphenyl)phenol exhibits a predicted pKa of 9.57 ± 0.26, consistent with a monophenol substituted with a weakly electron-withdrawing 4-acetylphenyl group . This value is significantly higher than the first pKa of 4,4'-dihydroxybiphenyl (predicted pKa₁ ~8.5-9.0 due to resonance stabilization of the conjugate base across two hydroxyls) [1]. The higher pKa of the target compound indicates weaker acidity, which can be advantageous in reactions requiring a less nucleophilic phenolate intermediate or in biological environments where controlled protonation state is critical [2].

Medicinal Chemistry Physicochemical Profiling Biphasic Reactivity

Lipophilicity (LogP) Comparison Positions 4-(4-Acetylphenyl)phenol as a Balanced Intermediate

The predicted LogP of 4-(4-Acetylphenyl)phenol is approximately 3.0 [1][2]. This value falls between that of the more hydrophilic 4,4'-dihydroxybiphenyl (LogP ~2.6) and the more lipophilic 4-acetylbiphenyl (LogP ~3.5) [3][4]. The intermediate LogP of the target compound is particularly valuable for balancing aqueous solubility with membrane permeability in drug design, or for optimizing partition coefficients in liquid-liquid extractions during synthesis [5].

ADME Prediction Organic Synthesis Biphasic Systems

High Melting Point (206-207 °C) Enhances Crystallinity and Stability for Solid-Phase Applications

4-(4-Acetylphenyl)phenol has a reported melting point of 206-207 °C [1]. This is significantly higher than related building blocks such as 4-hydroxyacetophenone (mp 109-111 °C) or 4-acetylbiphenyl (mp 150-152 °C) [2]. The elevated melting point is indicative of strong intermolecular hydrogen bonding in the solid state, which can translate to improved shelf-life, easier handling as a non-hygroscopic crystalline powder, and higher purity retention during storage and shipping [3].

Crystallization Thermal Stability Solid-State Synthesis

Orthogonal Functionalization Enables Selective Modification in Polymer and Liquid Crystal Synthesis

The bifunctional nature of 4-(4-Acetylphenyl)phenol is exploited in the synthesis of advanced materials. For instance, the compound serves as a key intermediate in the preparation of 4-(4-vinylphenyl) benzoic acid-(4-vinyl) phenyl ester, a dual-functional polymer monomer [1]. The hydroxyl group can be esterified while the acetyl group is reduced and dehydrated to a vinyl group, yielding a compound with two distinct polymerizable sites. This contrasts with 4-hydroxyacetophenone, which yields only a single vinyl group after similar treatment, or 4-acetylbiphenyl, which lacks a modifiable hydroxyl handle [2]. Furthermore, the biphenyl core and functional groups make it a potential precursor for liquid crystal dopants, as described in patent literature for biphenyl-based liquid crystal compositions [3].

Polymer Chemistry Liquid Crystals Cross-Coupling

High Reported Purity (≥98%) Reduces Purification Overhead in Sensitive Reactions

Multiple commercial sources list 4-(4-Acetylphenyl)phenol with a purity specification of ≥98% (HPLC or NMR) [1]. While not a direct head-to-head comparison with all analogs, this baseline purity is critical for applications sensitive to trace impurities, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where biphenyl-derived impurities can poison catalysts or generate byproducts [2]. The compound's solid-state stability and defined melting point also facilitate reliable quality control upon receipt, ensuring that the material meets specifications for reproducible synthetic outcomes .

Synthetic Chemistry Quality Control Medicinal Chemistry

Definitive Use Cases for 4-(4-Acetylphenyl)phenol (CAS 13021-17-5) Stemming from Differentiated Evidence


Synthesis of Asymmetric Bifunctional Polymer and Liquid Crystal Monomers

4-(4-Acetylphenyl)phenol is the optimal starting material for constructing monomers with two distinct, orthogonally reactive groups. Its acetyl group can be selectively transformed into a vinyl group via reduction and dehydration, while the phenol group can be independently esterified with a vinyl-bearing acid [1]. This generates a cross-linkable monomer unit that is impossible to obtain from 4-acetylbiphenyl (no -OH) or 4,4'-dihydroxybiphenyl (no acetyl). The resulting bifunctional monomers are crucial for creating precisely defined polymer networks for advanced materials and liquid crystal displays [2].

Medicinal Chemistry Intermediate Requiring Balanced LogP and Modifiable Phenol Handle

The predicted LogP of ~3.0 positions 4-(4-Acetylphenyl)phenol in a favorable range for drug-like molecules, offering a balance between membrane permeability and aqueous solubility [3]. This, combined with the single, reactive phenolic hydroxyl group (pKa ~9.6) , allows for late-stage functionalization (e.g., alkylation, glycosylation) without the chemoselectivity challenges posed by symmetric diols. Researchers designing kinase inhibitors, nuclear receptor modulators, or other therapeutics where a biphenyl scaffold is desired will find this compound a more predictable and selective building block than 4,4'-dihydroxybiphenyl.

Cross-Coupling Reactions Requiring High-Purity Aryl Phenol Substrates

Palladium-catalyzed Suzuki-Miyaura and related cross-couplings are highly sensitive to catalyst poisons [4]. The consistently reported ≥98% purity of commercial 4-(4-Acetylphenyl)phenol minimizes the risk of side reactions and catalyst deactivation, ensuring higher yields and more reproducible results . Furthermore, its high melting point (206-207 °C) guarantees that the solid material remains stable and free-flowing under standard laboratory storage, simplifying handling and weighing accuracy for precise reaction stoichiometry [5].

Crystallization and Solid-State Studies of Asymmetric Biphenyls

The exceptionally high melting point (206-207 °C) and well-defined crystalline nature of 4-(4-Acetylphenyl)phenol make it an ideal candidate for fundamental solid-state studies, including crystal engineering, polymorphism screening, and the investigation of intermolecular hydrogen bonding networks [5]. Its asymmetric substitution pattern provides a valuable contrast to the more common symmetric biphenyl derivatives, offering insights into how functional group asymmetry influences packing and thermal stability.

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